5-Methylpyrimidine-4,6-diamine
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Overview
Description
CLI-095, also known as resatorvid or TAK-242, is a small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It is a cyclohexene derivative that specifically suppresses TLR4 signaling, which is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). The activation of TLR4 mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .
Mechanism of Action
Target of Action
5-Methylpyrimidine-4,6-diamine is a pyrimidine derivative. Pyrimidines are known to have a wide range of biological targets due to their presence in many essential natural products and synthetic drugs . .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The exact interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are involved in the synthesis of nucleic acids (DNA and RNA), regulation of enzymatic reactions, and serve as a source of energy . .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It’s worth noting that pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: CLI-095 is synthesized through a series of chemical reactions involving cyclohexene derivatives. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it involves the incorporation of various functional groups to achieve the desired molecular structure .
Industrial Production Methods: The industrial production of CLI-095 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The compound is typically produced in a solid form and shipped at room temperature. Upon receipt, it is stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions: CLI-095 undergoes various chemical reactions, including:
Oxidation: CLI-095 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CLI-095 to its reduced forms.
Substitution: CLI-095 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
CLI-095 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study TLR4 signaling pathways and their modulation.
Biology: Employed in cellular assays to investigate the role of TLR4 in immune responses.
Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents.
Comparison with Similar Compounds
CLI-095 is unique in its specific inhibition of TLR4 signaling. Similar compounds include:
Eritoran: Another TLR4 antagonist that inhibits LPS-induced signaling.
LPS-RS: A synthetic lipid A analog that acts as a TLR4 antagonist.
TAK-242: Another name for CLI-095, highlighting its unique structure and mechanism of action.
CLI-095 stands out due to its high specificity and potency in inhibiting TLR4 signaling, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
5-methylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H4,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIKBFQTZBUUHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.